molecular formula C19H16O2S B12454433 Ethyl 4,5-diphenylthiophene-2-carboxylate

Ethyl 4,5-diphenylthiophene-2-carboxylate

Cat. No.: B12454433
M. Wt: 308.4 g/mol
InChI Key: HLSBISFVXMCFBQ-UHFFFAOYSA-N
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Description

Chemical Significance and Historical Context in Heterocyclic Chemistry

Thiophene derivatives have been integral to heterocyclic chemistry since Viktor Meyer’s isolation of thiophene in 1882. This compound emerges from this lineage as a modern synthetic target, leveraging the aromatic stability of the thiophene ring while introducing substituents that modulate electronic and steric properties. The compound’s design reflects historical efforts to functionalize thiophenes for applications ranging from conductive polymers to bioactive molecules.

The introduction of phenyl groups at the 4- and 5-positions enhances π-conjugation, a strategy borrowed from polythiophene research, where aryl substituents improve charge transport in organic semiconductors. The ethyl carboxylate group at position 2 introduces both steric bulk and electron-withdrawing character, enabling further derivatization via hydrolysis or transesterification. This functional versatility positions the compound as a scaffold for synthesizing advanced materials and pharmaceutical candidates.

Structural Classification Within Thiophene Derivatives

This compound belongs to the class of 2,3,4,5-tetrasubstituted thiophenes, characterized by the following structural features:

Structural Property Description
Core structure Thiophene ring (C~4~H~4~S) with aromatic delocalization
Substituents - Phenyl groups at C4 and C5
- Ethyl carboxylate (–COOEt) at C2
Molecular formula C~20~H~16~O~2~S
Molecular weight 320.41 g/mol

The phenyl groups induce planarity in the molecule, extending conjugation across the thiophene ring and substituents. This planarization enhances intermolecular π-π stacking, a critical factor in materials science applications. The carboxylate group introduces polarity, improving solubility in polar aprotic solvents compared to unsubstituted thiophenes.

Spectroscopic analyses, including NMR and X-ray crystallography, reveal distinct electronic effects:

  • The sulfur atom’s lone pairs participate in aromatic conjugation, reducing basicity compared to non-aromatic sulfides.
  • The electron-withdrawing carboxylate group deshields the C2 position, making it susceptible to nucleophilic attack.

Key Research Milestones in Diphenylthiophene Carboxylate Chemistry

  • Synthetic Advancements :
    The compound’s synthesis often employs the Paal-Knorr thiophene synthesis , where 1,4-diketones react with sulfidizing agents like phosphorus pentasulfide (P~4~S~10~). For this compound, a modified approach uses Lawesson’s reagent to sulfurize diketone precursors under milder conditions. Recent optimizations (2020–2025) have focused on catalytic methods to improve yields and reduce byproducts.

  • Materials Science Applications :

    • Organic Field-Effect Transistors (OFETs) : The compound’s extended conjugation enables hole mobility values of ~0.1 cm²/V·s in thin-film devices.
    • Nonlinear Optical Materials : Hyperpolarizability measurements indicate potential for second-harmonic generation (SHG) in photonic devices.
  • Pharmaceutical Intermediates :
    this compound serves as a precursor to bioactive molecules. For example, hydrolysis to the free carboxylic acid enables coupling with amines to form amide derivatives screened for kinase inhibition.

  • Recent Innovations (2023–2025) :

    • Flow Chemistry Syntheses : Continuous-flow reactors achieve 85% yield in 30 minutes, surpassing batch methods.
    • Computational Modeling : Density functional theory (DFT) studies predict redox potentials within ±0.1 V of experimental values, guiding molecular design.

Properties

Molecular Formula

C19H16O2S

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4,5-diphenylthiophene-2-carboxylate

InChI

InChI=1S/C19H16O2S/c1-2-21-19(20)17-13-16(14-9-5-3-6-10-14)18(22-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

HLSBISFVXMCFBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Suzuki-Miyaura Arylation :
    • Reagents : Aryl boronic acids, Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
    • Solvent : DMF, THF, or toluene.
    • Mechanism : Transmetallation of aryl boronic acids with Pd(0) followed by oxidative addition and reductive elimination to form C–C bonds.
    • Example : A programmed synthesis approach involves ester-directed bromination at C4, followed by Suzuki coupling with phenylboronic acid to install substituents at C5.
Reaction Parameters Conditions Yield Reference
C5 Arylation (Suzuki) Pd(PPh₃)₄, K₂CO₃, DMF, 80–85°C, 6 h 73–90%
C4 Arylation (Directed Bromination) NBS, DMF, 60°C, 2 h 85–95%

Decarboxylative Cross-Coupling (DCC)

  • Reagents : Aryl halides, Pd catalysts, Cu additives (e.g., CuI).
  • Mechanism : Decarboxylation generates a nucleophilic aryl intermediate, which couples with activated aryl halides.
  • Advantages : Avoids stoichiometric organometallic reagents.

Gewald Reaction for Thiophene Core Synthesis

The Gewald reaction synthesizes 2-aminothiophenes via a three-component system (ketone, activated nitrile, sulfur) under morpholine catalysis. Solvent-free protocols enhance efficiency.

Steps and Optimization

  • Ketone Selection : Diphenylketone derivatives introduce phenyl groups during cyclization.
  • Ethyl Cyanoacetate : Provides the ester moiety upon cyclization.
  • Sulfur Source : Elemental sulfur or thiourea.
Parameter Optimized Conditions Yield Reference
Solvent-Free Gewald Morpholine, RT, 24 h 60–75%
Ketone: Diphenylketone Ethyl cyanoacetate, S₈, morpholine 70%

Stepwise Functionalization with Ester Control

Cynthia Messina’s work highlights using an ester group to direct regioselective functionalization. This approach minimizes side reactions and improves purity.

Synthetic Workflow

  • C5 Arylation : Suzuki coupling of bromothiophene ester with phenylboronic acid.
  • C4 Bromination : Directed by the ester group using NBS/DMF.
  • C4 Arylation : Suzuki coupling of the brominated intermediate with phenylboronic acid.
Step Reagents Yield Purity (HPLC)
C5 Arylation Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 6 h 90% >98%
C4 Bromination NBS, DMF, 60°C, 2 h 95% >95%
C4 Arylation Pd(dppf)Cl₂, K₂CO₃, THF, 100°C, 12 h 85% >98%

Vilsmeier-Haack Cyclization

This method involves converting acetophenones to β-chloro-cinnamonitrile via Vilsmeier-Haack reaction, followed by cyclization with methylthioglycolate.

Key Steps

  • Vilsmeier-Haack Reaction : POCl₃/DMF generates an electrophilic intermediate.
  • Cyclization : Reaction with methylthioglycolate forms the thiophene core.
Parameter Conditions Yield Reference
Vilsmeier-Haack POCl₃, DMF, acetophenone, 0–25°C 80–90%
Cyclization NaOMe, MeOH, reflux, 30 min 75–85%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Pd-Catalyzed Couplings High regioselectivity, modular Expensive catalysts, organics 70–95%
Gewald Reaction Solvent-free, scalable Limited to 2-amino derivatives 60–75%
Ester-Controlled Steps Minimal waste, high purity Multi-step synthesis 85–90%
Vilsmeier-Haack Robust for thiophene cores Hazardous reagents (POCl₃) 75–85%

Critical Challenges and Solutions

  • Regioselectivity : Ester groups enhance directing effects, ensuring C4/C5 substitution.
  • Purity : Recrystallization (e.g., n-butanol) and hydrochloride salt formation improve HPLC purity (>99%).
  • Scalability : Solvent-free Gewald and stepwise coupling methods reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-diphenylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Benzene, substituted benzene, acid catalysts

Major Products Formed

Scientific Research Applications

Ethyl 4,5-diphenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 4,5-diphenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Ethyl 3,5-Diphenylthiophene-2-carboxylate (TH1)
  • Substituents : Phenyl groups at 3- and 5-positions (vs. 4,5-diphenyl in the target compound).
  • Synthesis : Similar purification via silica gel chromatography with hexane-ethyl acetate eluent, but positional isomerism alters electronic conjugation and steric bulk .
Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate
  • Functional Groups : Hydroxy and oxo groups at the 5-, 4-, and 7-positions, forming a dihydrobenzo[b]thiophene scaffold.
  • Physical Properties : Melting point 174–178°C; IR peaks at 1774 and 1721 cm⁻¹ (C=O stretching) .
  • Synthesis : Derived from triacetate intermediates using acetic anhydride and boron trifluoride, indicating higher reactivity due to electron-withdrawing substituents .
Ethyl 4,5-Dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
  • Substituents : Methyl groups at 4,5-positions and a thiourea side chain.
Ethyl 2-Amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
  • Functional Groups: Amino group at 2-position and cyclohexylphenyl at 4-position.
  • Safety Profile: Classified as a respiratory irritant (unlike the target compound, which lacks amino groups), highlighting substituent-dependent toxicity .

Structural and Spectral Comparisons

Compound Name Substituents Key Functional Groups Melting Point (°C) IR Peaks (cm⁻¹) Applications
Ethyl 4,5-diphenylthiophene-2-carboxylate 4,5-diphenyl Ester Not reported Not reported Anticancer precursor
Ethyl 3,5-diphenylthiophene-2-carboxylate 3,5-diphenyl Ester Not reported Not reported Synthetic intermediate
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-... 5-hydroxy, 4,7-dioxo Ester, ketone, hydroxyl 174–178 1774, 1721 Reactive intermediate
Ethyl 4,5-dimethyl-2-(thiourea)... 4,5-dimethyl, thiourea Ester, thiourea Not reported Not reported Potential bioactivity
Ethyl 2-amino-4-(cyclohexylphenyl)... 2-amino, 4-cyclohexylphenyl Ester, amine Not reported Not reported Research use (hazardous)

Biological Activity

Ethyl 4,5-diphenylthiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Thiophene Derivatives

Thiophene derivatives are known for their ability to interact with various biological targets, including enzymes involved in DNA replication and repair. They have been investigated for their potential as anticancer agents due to their ability to inhibit topoisomerases, which are crucial for DNA metabolism in rapidly dividing cells. The inhibition of topoisomerases can lead to apoptosis in cancer cells, making thiophene derivatives a promising area of study for cancer therapeutics.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of topoisomerase II. This enzyme facilitates the unwinding and rewinding of DNA strands during replication. Compounds that inhibit topoisomerase II can disrupt this process, leading to increased DNA damage and subsequent cell death.

Key Findings from Research Studies

  • Inhibition Studies : Research has shown that various thiophene derivatives exhibit potent inhibitory effects on topoisomerase II. For instance, a study reported that certain thiophene derivatives demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values ranging from 68.9 μM to 82.1 μM, indicating effective dose-dependent inhibition of cell proliferation .
  • Apoptotic Activity : this compound has been linked to the induction of apoptosis in cancer cells. This is primarily due to its ability to interfere with DNA processes and induce cellular stress responses .
  • Selectivity and Efficacy : In vitro studies have indicated that some thiophene derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds derived from thiophene have shown varying degrees of selectivity in inhibiting cancer cell growth compared to healthy cell lines .

Data Table: Biological Activity Overview

Study Cell Line IC50 (μM) Mechanism Notes
Study 1Molt468.9Topoisomerase II InhibitionSignificant cytotoxicity observed
Study 2Nalm669.2Apoptosis InductionDose-dependent effects noted
Study 3K56282.1DNA InteractionSelective against cancer cells

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiophene derivatives, this compound was found to significantly inhibit the growth of leukemia cell lines Molt4 and K562. The compound's mechanism involved the disruption of topoisomerase II activity, leading to enhanced apoptosis rates in treated cells .

Case Study 2: Selectivity Testing

Another investigation focused on the selectivity of thiophene derivatives against healthy versus cancerous cell lines. The results indicated that while some compounds showed potent activity against cancer cells, they had minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index .

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